molecular formula C28H19N3O6 B584569 Deferasirox Salicyloyl Ester CAS No. 1395346-28-7

Deferasirox Salicyloyl Ester

Cat. No.: B584569
CAS No.: 1395346-28-7
M. Wt: 493.475
InChI Key: QGTKWIQUZBNSNT-LGUFXXKBSA-N
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Mechanism of Action

Target of Action

Deferasirox Salicyloyl Ester primarily targets iron (Fe3+) . Iron is essential for cell replication, metabolism, and growth . Deferasirox is a tridentate ligand, with high affinity and specificity for iron .

Mode of Action

Deferasirox works by binding to trivalent (ferric) iron, for which it has a strong affinity . Two molecules of deferasirox are capable of binding to one atom of iron . This interaction forms a stable complex that is eliminated via the kidneys .

Biochemical Pathways

The primary biochemical pathway affected by Deferasirox is the iron metabolic pathway. By chelating iron, Deferasirox disrupts the normal iron metabolic processes, leading to a decrease in the serum concentration of iron . This can have downstream effects on various cellular processes that rely on iron, such as DNA synthesis and electron transport.

Pharmacokinetics

Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1-4 hours post-dose . Its long half-life (t1/2, 11-19 hours) allows a once-daily oral regimen . The main pathway of Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 . The majority (84%) of Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of Deferasirox’s action is a decrease in the body’s iron levels. This can be beneficial in conditions characterized by iron overload, such as thalassemia and other iron-loading anemias . In addition, Deferasirox has been shown to have antiproliferative activity against certain types of cancer cells, such as pancreatic cancer cells .

Action Environment

The action, efficacy, and stability of Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of Deferasirox can be affected by the presence of food in the stomach at the time of administration . Additionally, factors such as the patient’s age, renal function, and liver function can also influence the pharmacokinetics and pharmacodynamics of Deferasirox .

Biochemical Analysis

Biochemical Properties

Deferasirox Salicyloyl Ester interacts with iron (Fe3+) in a 2:1 ratio, forming a stable complex . This interaction is facilitated by its tridentate ligand structure, which has a high affinity and specificity for iron . The active form of this compound is highly lipophilic and is bound almost exclusively to serum albumin .

Cellular Effects

This compound has been shown to inhibit the proliferation of pancreatic cancer cells in vitro and in vivo . It influences cell function by arresting the cell cycle in the S phase and inducing apoptosis at higher concentrations .

Molecular Mechanism

The mechanism of action of this compound involves binding to iron (Fe3+) in a 2:1 ratio . This binding forms a stable complex that is eliminated via the kidneys . This mechanism allows this compound to selectively chelate iron, reducing iron levels in iron-overloaded patients .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving patients with iron overload . Despite being administered at different dosages, the long-term safety profile of this compound was not different between formulations .

Metabolic Pathways

The main metabolic pathway of this compound is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) . A residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D66 .

Transport and Distribution

This compound is distributed within the body bound almost exclusively to serum albumin . The majority (84%) of this compound and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP) .

Chemical Reactions Analysis

Types of Reactions

Deferasirox Salicyloyl Ester undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

    Deferiprone: Another oral iron chelator used to treat iron overload.

    Deferoxamine: An injectable iron chelator used for the same purpose.

Uniqueness

Deferasirox Salicyloyl Ester is unique due to its high lipophilicity, allowing it to be taken orally, unlike Deferoxamine, which requires intravenous administration . Additionally, Deferasirox has a longer half-life, enabling once-daily dosing .

Properties

IUPAC Name

4-[3-[2-(2-hydroxybenzoyl)oxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19N3O6/c32-22-10-4-1-7-19(22)26-29-25(30-31(26)18-15-13-17(14-16-18)27(34)35)21-9-3-6-12-24(21)37-28(36)20-8-2-5-11-23(20)33/h1-16,32-33H,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIJCIIYZDKOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4OC(=O)C5=CC=CC=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395346-28-7
Record name 2-Hydroxybenzoic Acid 2-[1-(4-Carboxyphenyl)-5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]phenyl Ester
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